molecular formula C15H10F4O2 B14762293 2-(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetic acid

2-(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetic acid

Cat. No.: B14762293
M. Wt: 298.23 g/mol
InChI Key: KNXTXXGRSJXZRV-UHFFFAOYSA-N
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Description

2-(5-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)acetic acid is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)acetic acid can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen atoms, which can convert ketones to alcohols or reduce other functional groups.

    Substitution: The replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, altering the chemical properties of the compound.

Scientific Research Applications

2-(5-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of fluorine and trifluoromethyl groups attached to a biphenyl structure provides distinct properties that can be leveraged in various applications.

Properties

Molecular Formula

C15H10F4O2

Molecular Weight

298.23 g/mol

IUPAC Name

2-[4-fluoro-2-[3-(trifluoromethyl)phenyl]phenyl]acetic acid

InChI

InChI=1S/C15H10F4O2/c16-12-5-4-10(7-14(20)21)13(8-12)9-2-1-3-11(6-9)15(17,18)19/h1-6,8H,7H2,(H,20,21)

InChI Key

KNXTXXGRSJXZRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)F)CC(=O)O

Origin of Product

United States

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